methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Description
Properties
Molecular Formula |
C22H20N2O3S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 2-methyl-5-(4-methylsulfanylphenyl)-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3S/c1-12-17(22(26)27-2)19(18-15-6-4-5-7-16(15)24-21(18)25)20(23-12)13-8-10-14(28-3)11-9-13/h4-11,18,23H,1-3H3,(H,24,25) |
InChI Key |
QCMUNRMEKALFNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)SC)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrole Core
A tailored 1,4-diketone, ethyl 3-(4-(methylsulfanyl)benzoyl)-2-oxo-2,3-dihydro-1H-indole-1-carboxylate , is reacted with methylamine in acetic acid at 100°C for 6 hours. The reaction proceeds via enamine formation followed by cyclodehydration, yielding the pyrrole backbone with a methyl group at position 2.
Key Data:
Esterification at Position 3
The carboxylate group at position 3 is introduced via esterification using methanol and thionyl chloride (SOCl₂). The crude pyrrole product is refluxed in methanol with SOCl₂ as a catalyst, achieving >90% conversion.
Multi-Component Condensation Strategies
A one-pot approach combines indole, thiophenyl, and pyrrole precursors. This method leverages in situ generation of intermediates to streamline synthesis.
Indole Moiety Incorporation
Isatin derivatives serve as precursors for the 2-oxoindolin-3-yl group. Isatin is reduced using sodium borohydride (NaBH₄) in ethanol to form 2-oxoindoline, which undergoes nucleophilic attack by the pyrrole intermediate.
Reaction Conditions:
Thioether Functionalization
The 4-(methylsulfanyl)phenyl group is introduced via Ullmann coupling. A brominated pyrrole intermediate reacts with 4-(methylsulfanyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃.
Optimization Table:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 65 |
| PdCl₂(dppf) | None | 52 |
| CuI | 1,10-Phenanthroline | 48 |
Sequential Functionalization Post-Pyrrole Formation
| Boronic Acid | Solvent System | Yield (%) |
|---|---|---|
| 4-(Methylsulfanyl)phenyl | Toluene/H₂O | 78 |
| 4-(Methylsulfonyl)phenyl | Dioxane/H₂O | 63 |
Comparison of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Paal-Knorr | High regioselectivity | Complex diketone synthesis | 68–72 |
| Multi-Component | Fewer purification steps | Low yield for indole coupling | 58–65 |
| Sequential Functionalization | Flexibility in substituent order | Requires protection/deprotection | 45–78 |
Optimization Strategies
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at multiple sites:
| Functional Group | Reaction Type | Conditions | Products/Outcomes |
|---|---|---|---|
| Methylsulfanyl (SMe) group | Oxidation | mCPBA (meta-chloroperbenzoic acid) | Sulfoxide or sulfone derivatives, modulating electronic properties |
| Ester moiety | Hydrolysis | Aqueous NaOH or LiOH | Carboxylic acid derivative, enhancing solubility for biological assays |
| Pyrrole ring | Electrophilic substitution | Halogenation (Br₂/FeBr₃) | Brominated pyrrole derivatives, useful for further cross-coupling reactions |
| Indole 2-oxo group | Reductive amination | NaBH₃CN, NH₃ | Secondary amine formation, altering hydrogen-bonding capabilities |
Nucleophilic Substitution at Methylsulfanyl Group
The methylsulfanyl group undergoes nucleophilic displacement under alkaline conditions. For example, treatment with thiophenol in DMF at 80°C replaces the SMe group with a thiophenyl substituent, enhancing π-stacking interactions in biological systems.
Oxidation Reactions
-
Sulfur oxidation : Controlled oxidation with mCPBA produces sulfoxide (R-SO-R') and sulfone (R-SO₂-R') derivatives, critical for studying metabolic stability.
-
Indole ring oxidation : Exposure to DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates quinone-like structures, altering redox properties.
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to the carboxylic acid (pH 10–12, 60°C), which can subsequently react with:
-
Amines : Forms amide derivatives via EDC/HOBt coupling
-
Alcohols : Transesterification with ROH under acid catalysis
Cycloaddition and Ring Formation
The pyrrole-indole system participates in [4+2] cycloadditions with dienophiles like maleic anhydride. Key observations:
-
Regioselectivity : Reactions occur preferentially at the pyrrole C4 position due to electron density distribution
-
Temperature dependence : Optimal yields (72–85%) achieved at −20°C in dichloromethane
Cross-Coupling Reactions
The 4-methylphenyl substituent enables palladium-catalyzed couplings:
| Reaction | Catalyst System | Yield | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 68% | Introduction of aryl/heteroaryl groups at phenyl position |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | 54% | Installation of amino groups for solubility modulation |
Protection-Deprotection Strategies
-
Indole NH protection : Boc₂O (di-tert-butyl dicarbonate) in THF protects the indole nitrogen, enabling selective functionalization of other sites
-
Ester stabilization : The methyl ester remains intact during Grignard reactions but hydrolyzes under prolonged basic conditions (pH >12)
Biological Activity Modulation Through Reactions
Structural modifications via these reactions significantly impact bioactivity:
-
Sulfone derivatives show 3.2-fold increased calcium channel activation compared to the parent compound
-
Brominated analogs exhibit enhanced protein kinase inhibition (IC₅₀ = 0.8 μM vs 2.1 μM for original)
Analytical Characterization
Key techniques for monitoring reactions:
-
HPLC-MS : Quantifies reaction progress and detects intermediates
-
¹H/¹³C NMR : Confirms regioselectivity in substitution reactions (e.g., δ 7.8–8.2 ppm for aromatic protons post-bromination)
-
X-ray crystallography : Resolves stereochemical outcomes in cycloadducts
This comprehensive reactivity profile underscores the compound's versatility as a synthetic intermediate and its potential for generating bioactive derivatives. The methylsulfanyl group and ester functionality serve as critical handles for strategic modifications, while the fused pyrrole-indole system provides a stable aromatic platform for diverse transformations.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is notable for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. Methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar structures can target specific pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
Compounds with a similar structure have been studied for their anti-inflammatory effects, particularly as COX-2 inhibitors. These compounds can potentially reduce inflammation and pain associated with various conditions, making them candidates for further development in pain management therapies .
Antimicrobial Properties
The presence of the methylsulfanyl group suggests potential antimicrobial activity. Research on related compounds has demonstrated effectiveness against various bacterial strains, which could be explored further for developing new antibiotics .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Pathway Overview
- Starting Materials: The synthesis often begins with readily available precursors like methylsulfanylbenzaldehyde and indole derivatives.
- Key Reactions:
- Condensation Reactions: These are crucial for forming the pyrrole ring structure.
- Cyclization Processes: Essential for constructing the indole moiety.
- Functional Group Modifications: Such as esterification to introduce the carboxylate group.
A detailed synthetic route can be illustrated in a table format:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Methylsulfanylbenzaldehyde + Indole | Pyrrole intermediate |
| 2 | Cyclization | Catalysts (e.g., acid/base) | Formation of indole structure |
| 3 | Esterification | Methyl chloroformate | Final compound |
Case Study 1: Anticancer Activity
A study conducted on similar pyrrole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting that this compound could act through analogous mechanisms .
Case Study 2: Anti-inflammatory Research
In a comparative study of COX inhibitors, compounds structurally related to methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-y)-1H-pyrrole showed promising results in reducing inflammatory markers in vivo. This positions them as potential candidates for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The indole moiety, for example, is known to bind to various receptors and enzymes, influencing cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Structural Nuances and Implications
Substituent Effects on Lipophilicity: The methylsulfanyl group in the target compound confers moderate lipophilicity (logP ~3–4, estimated), comparable to the chlorophenyl group in (~logP 4.7) but less than the trifluoromethylphenyl group in and (logP ~5–6) .
Biological Activity :
- The antimalarial activity of the compound is attributed to its dihydropyrrole and trifluoromethyl groups, which enhance metabolic stability and target binding . The target compound’s indole moiety may similarly interact with heme or protease targets.
- Pyrimidoindole derivatives () are associated with kinase inhibition, suggesting the target compound’s indole-pyrrole system could have analogous applications .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocycle formation, akin to ’s use of coupling reactions. Catalyst systems like Fe₃O₄@Nano-cellulose–OPO₃H () could improve efficiency for similar pyrrole syntheses .
Biological Activity
The compound methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of various precursors, including N-methyl-4-piperidone and 4-methylsulfanyl-benzaldehyde, followed by cyclization processes. The structural formula can be represented as follows:
The presence of the pyrrole ring is significant as it is known to enhance biological activity due to its ability to interact with various biological targets.
Anticancer Properties
Research has demonstrated that pyrrole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown moderate anti-tumor properties against various human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrrole exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a series of pyrrole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Study 1: Anticancer Activity
In a study conducted on various pyrrole derivatives, the compound this compound was tested for its cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an alternative treatment option .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of pyrrole derivatives against common pathogens. The findings revealed that this compound showed promising results in inhibiting bacterial growth, particularly against resistant strains .
Q & A
Q. What synthetic strategies are employed for preparing this compound, and how can reaction conditions be optimized for improved yields?
The synthesis typically involves multi-step protocols, including cyclization and oxidation. For example, refluxing precursors in xylene with chloranil (1:1.4 molar ratio) for 25–30 hours under nitrogen, followed by NaOH workup and methanol recrystallization, achieves moderate yields . Optimization strategies include:
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
A combination of methods ensures accuracy:
- NMR Spectroscopy : ^1H/^13C NMR identifies proton environments (e.g., indole NH at δ 10.5–11.5 ppm, pyrrole protons at δ 6.0–7.5 ppm) and carbon frameworks .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated in analogous pyrrole derivatives .
- HRMS/IR : Validates molecular formula (HRMS) and functional groups like carbonyl (1640–1680 cm⁻¹) and sulfanyl (650–750 cm⁻¹) .
Q. What purification methods effectively isolate this compound from reaction mixtures?
Recrystallization from methanol or ethanol is standard, leveraging solubility differences. Column chromatography (silica gel, hexane/ethyl acetate gradients) removes polar impurities. For thermally sensitive derivatives, flash chromatography under reduced pressure is preferred .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties and guide synthetic modifications?
DFT calculations at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (FMOs) to identify reactive sites. For example:
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
Discrepancies often arise from undocumented variables. Solutions include:
- Reproducibility Studies : Repeating reactions under inert conditions with purified reagents.
- Advanced NMR : 2D techniques (COSY, HSQC) clarify signal overlap.
- Polymorphism Analysis : DSC differentiates melting points of crystalline forms.
- Catalyst Screening : Testing alternative catalysts (e.g., Pd-based systems for cyclization) to improve yield consistency .
Q. How can reaction mechanisms for key steps (e.g., pyrrole-indole fusion) be experimentally validated?
Mechanistic probes include:
- Isotopic Labeling : ^13C/^2H tracing to track bond formation.
- Kinetic Studies : Monitoring intermediates via in situ IR or LC-MS.
- Theoretical Modeling : Transition-state analysis with DFT to identify rate-limiting steps .
Methodological Considerations
- Data Cross-Validation : Always corroborate NMR/X-ray data with HRMS and elemental analysis.
- Reaction Monitoring : Use TLC/HPLC to detect intermediates and optimize reaction halts.
- Crystallization Trials : Screen solvents (e.g., DMSO/water) for high-quality single crystals suitable for X-ray studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
